molecular formula C4H9ClF3N B3060510 N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride CAS No. 474510-49-1

N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

Cat. No. B3060510
M. Wt: 163.57 g/mol
InChI Key: XYLBSNZYSDBVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186831B2

Procedure details

A mixture of 1000 mg of ethyl N-(2,2,2-trifluoro-1-methylethyl)-N-methylcarbamate, 20 ml of ethanol and 20 ml of water is admixed with 1070 mg of powdered potassium hydroxide and the mixture is stirred at 40° C. for 66 hours. The reaction mixture is then diluted with water and extracted with three times 20 ml of a mixture consisting of equal parts of methylene chloride and diethyl ether. The combined organic phases are dried over sodium sulphate and then concentrated under slightly reduced pressure at room temperature. The solution obtained is admixed with ethereal hydrochloric acid, with ice cooling, and is stirred at room temperature for 60 hours. Concentration under reduced pressure gives 280 mg of N-(2,2,2-trifluoro-1-methylethyl)-N-methylamine hydrochloride. The yield was calculated accordingly to be 34% of theory.
Name
ethyl N-(2,2,2-trifluoro-1-methylethyl)-N-methylcarbamate
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1070 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH:3]([N:5](C)[C:6](=O)OCC)[CH3:4].C(O)C.[OH-].[K+].[ClH:19]>O>[ClH:19].[F:1][C:2]([F:13])([F:12])[CH:3]([NH:5][CH3:6])[CH3:4] |f:2.3,6.7|

Inputs

Step One
Name
ethyl N-(2,2,2-trifluoro-1-methylethyl)-N-methylcarbamate
Quantity
1000 mg
Type
reactant
Smiles
FC(C(C)N(C(OCC)=O)C)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1070 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 40° C. for 66 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with three times 20 ml of a mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under slightly reduced pressure at room temperature
CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
is stirred at room temperature for 60 hours
Duration
60 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
66 h
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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